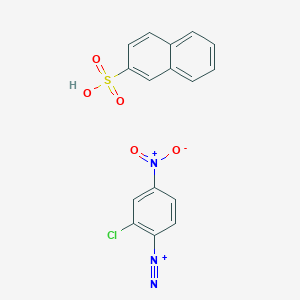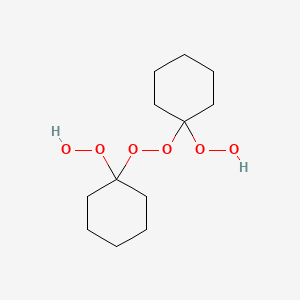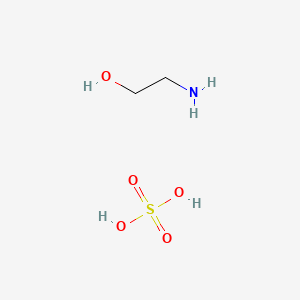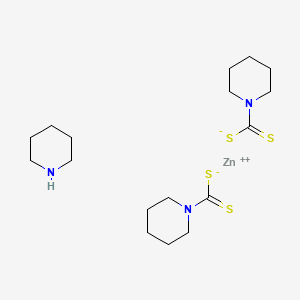
(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is a coordination compound that features zinc coordinated with piperidine-1-carbodithioate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc typically involves the reaction of zinc salts with piperidine-1-carbodithioate ligands. One common method is to dissolve zinc chloride in an appropriate solvent, such as ethanol, and then add piperidine-1-carbodithioate under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.
Types of Reactions:
Oxidation: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc can undergo oxidation reactions, where the sulfur atoms in the carbodithioate ligands are oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in substitution reactions where the piperidine ligands are replaced by other ligands, such as phosphines or amines.
Coordination: It can form coordination complexes with other metal ions, leading to the formation of heterometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as triphenylphosphine or other amines can be used under mild heating conditions.
Coordination: Metal salts like copper chloride or nickel nitrate can be used in coordination reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: New coordination compounds with different ligands.
Coordination: Heterometallic complexes.
Applications De Recherche Scientifique
(Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and nanomaterials.
Mécanisme D'action
The mechanism of action of (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc involves its ability to coordinate with various substrates through its zinc center and carbodithioate ligands. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Bis(piperidine-1-carbodithioato-S,S’)zinc: Similar structure but without the additional piperidine ligands.
Oxidobis(piperidine-1-carbodithioato-S,S’)vanadium(IV): Contains vanadium instead of zinc and exhibits different oxidation states and reactivity.
(Piperidine-1-carbodithioato-S,S’)bis(triphenylphosphine)gold(I): Contains gold and triphenylphosphine ligands, showing different coordination chemistry.
Uniqueness: (Piperidine)bis(piperidine-1-carbodithioato-S,S’)zinc is unique due to its specific coordination environment and the presence of both piperidine and carbodithioate ligands. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
68975-85-9 |
|---|---|
Formule moléculaire |
C17H31N3S4Zn |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
zinc;piperidine;piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.C5H11N.Zn/c2*8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1;/h2*1-5H2,(H,8,9);6H,1-5H2;/q;;;+2/p-2 |
Clé InChI |
LBBKEFAFNBSZAB-UHFFFAOYSA-L |
SMILES canonique |
C1CCNCC1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


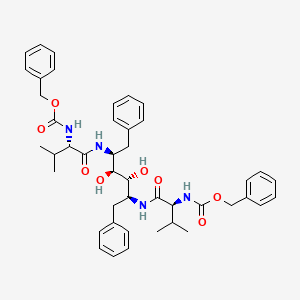


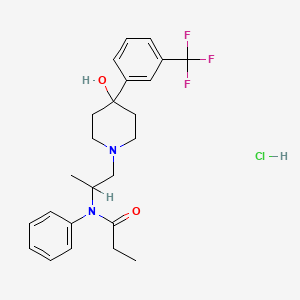

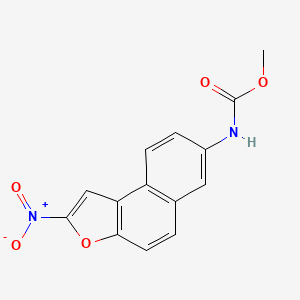
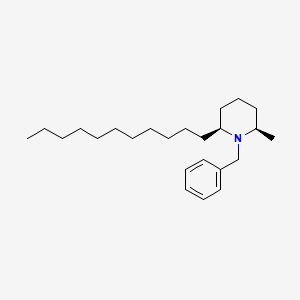
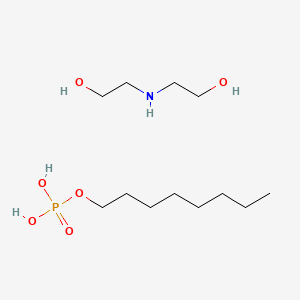
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
